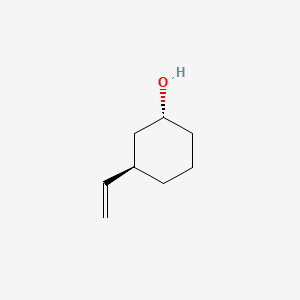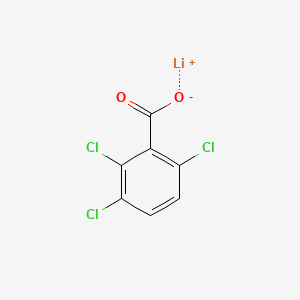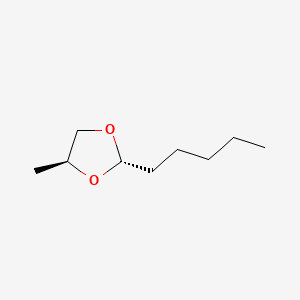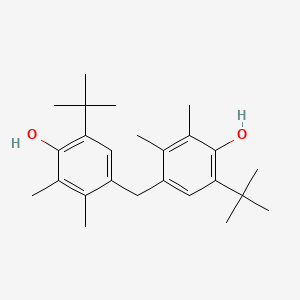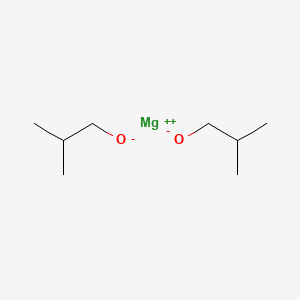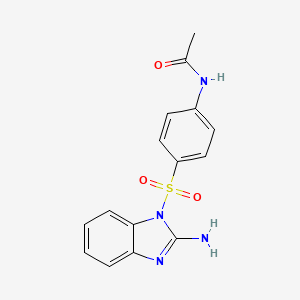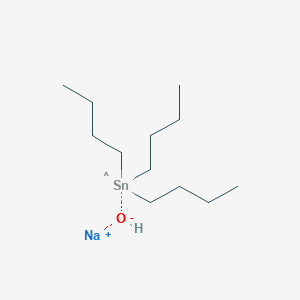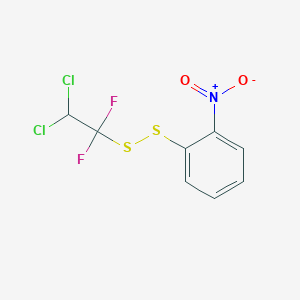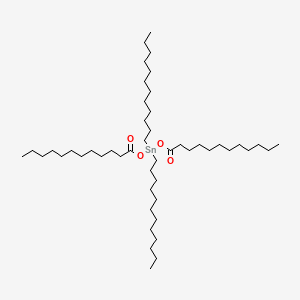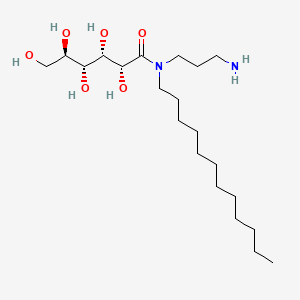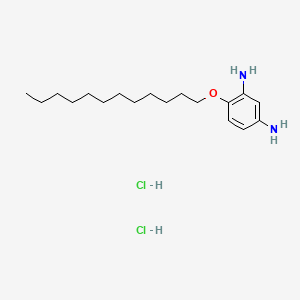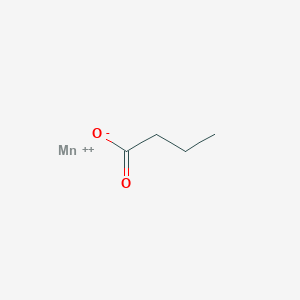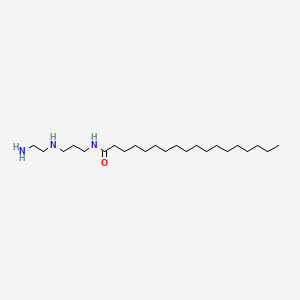
N-(3-((2-Aminoethyl)amino)propyl)stearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((2-Aminoethyl)amino)propyl)stearamide: is a chemical compound with the molecular formula C23H49N3O. It is a derivative of stearamide, featuring an aminoethyl group and a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-Aminoethyl)amino)propyl)stearamide typically involves the reaction of stearic acid with 3-(2-aminoethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Activation of Stearic Acid: Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated stearic acid is then reacted with 3-(2-aminoethylamino)propylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and efficient production.
Purification Steps: Such as recrystallization or chromatography to remove impurities and obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2-Aminoethyl)amino)propyl)stearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(3-((2-Aminoethyl)amino)propyl)stearamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of N-(3-((2-Aminoethyl)amino)propyl)stearamide involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-associated processes. It can also interact with proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)stearamide: Similar in structure but contains a hydroxyethyl group instead of an aminoethyl group.
N-(3-Dimethylaminopropyl)stearamide: Contains a dimethylaminopropyl group, differing in the nature of the amine group.
Uniqueness
N-(3-((2-Aminoethyl)amino)propyl)stearamide is unique due to its specific combination of an aminoethyl group and a propyl chain, which imparts distinct surfactant properties and potential biological activities. Its ability to interact with both lipid membranes and proteins makes it a versatile compound in various applications.
Properties
CAS No. |
48076-79-5 |
|---|---|
Molecular Formula |
C23H49N3O |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
N-[3-(2-aminoethylamino)propyl]octadecanamide |
InChI |
InChI=1S/C23H49N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)26-21-17-20-25-22-19-24/h25H,2-22,24H2,1H3,(H,26,27) |
InChI Key |
VPKNNEKZKMZRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


